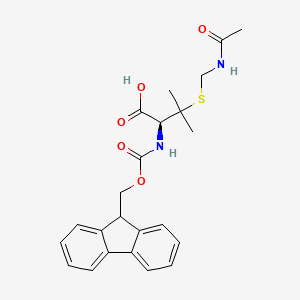

Fmoc-D-Pen(Acm)-OH

Description

Fmoc-D-Pen(Acm)-OH (CAS: 201531-77-3) is a non-natural, Fmoc (9-fluorenylmethyloxycarbonyl)-protected amino acid derivative used in solid-phase peptide synthesis (SPPS). Its structure consists of D-penicillamine (Pen), a β,β-dimethylated cysteine analog, with an acetamidomethyl (Acm) group protecting the thiol side chain. The compound’s molecular formula is C₂₃H₂₆N₂O₅S, with a molecular weight of 442.53 g/mol .

Key applications include synthesizing cyclic peptides via disulfide bonds, particularly in studies targeting opioid and cholecystokinin (CCK) receptors. The Acm group enables orthogonal deprotection, allowing selective on-resin cyclization while preserving other sensitive residues (e.g., Tyr, Trp) . Its stability under basic Fmoc-SPPS conditions and compatibility with thallium trifluoroacetate-mediated deprotection make it a critical tool for constrained peptide design .

Properties

IUPAC Name |

(2S)-3-(acetamidomethylsulfanyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-methylbutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H26N2O5S/c1-14(26)24-13-31-23(2,3)20(21(27)28)25-22(29)30-12-19-17-10-6-4-8-15(17)16-9-5-7-11-18(16)19/h4-11,19-20H,12-13H2,1-3H3,(H,24,26)(H,25,29)(H,27,28)/t20-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJXCJYNKTHOYRD-FQEVSTJZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NCSC(C)(C)C(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)NCSC(C)(C)[C@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H26N2O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50673985 | |

| Record name | 3-[(Acetamidomethyl)sulfanyl]-N-{[(9H-fluoren-9-yl)methoxy]carbonyl}-D-valine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50673985 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

442.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

201531-77-3 | |

| Record name | 3-[(Acetamidomethyl)sulfanyl]-N-{[(9H-fluoren-9-yl)methoxy]carbonyl}-D-valine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50673985 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Fmoc-D-Penicillamine(Acetylmethyl)-OH typically involves the following steps:

Protection of the Amino Group: The amino group of D-penicillamine is protected with a fluorenylmethyloxycarbonyl (Fmoc) group. This is usually achieved by reacting D-penicillamine with Fmoc-chloride in the presence of a base such as sodium carbonate.

Protection of the Thiol Group: The thiol group is protected with an acetamidomethyl (Acm) group. This can be done by reacting the Fmoc-protected D-penicillamine with acetamidomethyl chloride in the presence of a base.

Industrial Production Methods

Industrial production of Fmoc-D-Penicillamine(Acetylmethyl)-OH follows similar synthetic routes but on a larger scale. The process involves:

Bulk Synthesis: Large quantities of D-penicillamine are reacted with Fmoc-chloride and acetamidomethyl chloride under controlled conditions.

Purification: The crude product is purified using techniques such as crystallization or chromatography to obtain high-purity Fmoc-D-Penicillamine(Acetylmethyl)-OH.

Chemical Reactions Analysis

Types of Reactions

Deprotection Reactions: The Fmoc and Acm groups can be removed under specific conditions to reveal the free amino and thiol groups, respectively.

Substitution Reactions: The thiol group can undergo substitution reactions with various electrophiles to form new compounds.

Common Reagents and Conditions

Deprotection of Fmoc Group: The Fmoc group can be removed using a base such as piperidine.

Deprotection of Acm Group: The Acm group can be removed using mercury(II) acetate or iodine in the presence of a base.

Major Products Formed

Free D-Penicillamine: After deprotection, the free amino and thiol groups of D-penicillamine are revealed.

Substituted Derivatives: Various substituted derivatives can be formed by reacting the thiol group with different electrophiles.

Scientific Research Applications

Peptide Synthesis

Fmoc-D-Pen(Acm)-OH is primarily utilized in the synthesis of peptides that may exhibit biological activity. The incorporation of D-Pen(Acm) into peptide chains allows for enhanced stability and functionality.

Key Features:

- Selective Reactivity : The dual protection strategy enables selective manipulation of both amino and thiol groups during synthesis.

- Enhanced Stability : The sterically hindered structure of D-Pen contributes to increased rigidity and stability of synthesized peptides.

Research has shown that peptides synthesized using this compound can exhibit significant biological activities, particularly in receptor selectivity and binding affinity.

Case Study: Receptor Binding

In studies involving cyclic disulfide peptides, this compound was used to maintain protective conditions during orthogonal deprotection processes. This approach allowed for the preservation of sensitive side chains (such as Tyr and Trp) while facilitating cyclization on-resin, which is crucial for maintaining desired biological activities .

Therapeutic Applications

The parent compound, penicillamine, is known for its therapeutic uses in treating conditions such as rheumatoid arthritis and cystinuria due to its chelating properties. While this compound itself may not have direct therapeutic applications, its role in synthesizing biologically active peptides is significant.

Material Science

Recent advancements have explored the use of Fmoc-protected peptides in material science, particularly in creating hydrogels that mimic biological environments. These materials can be tailored for drug delivery systems or tissue engineering scaffolds due to their biocompatibility and ability to support cell adhesion .

Mechanism of Action

The mechanism of action of Fmoc-D-Penicillamine(Acetylmethyl)-OH involves the selective protection and deprotection of the amino and thiol groups. The Fmoc group protects the amino group during peptide synthesis, preventing unwanted side reactions. The Acm group protects the thiol group, allowing for selective reactions at other sites. Upon deprotection, the free amino and thiol groups can participate in various biochemical reactions.

Comparison with Similar Compounds

Structural and Functional Differences

Fmoc-D-Pen(Acm)-OH belongs to a family of Pen derivatives differing in thiol-protecting groups. Below is a comparative analysis:

Reactivity and Deprotection Strategies

- Acm Group : Removed via iodine oxidation or thallium trifluoroacetate, enabling selective disulfide bond formation without disrupting Fmoc or tBu protections .

- Trt Group : Requires strong acids like trifluoroacetic acid (TFA), making it unsuitable for on-resin cyclization but ideal for solution-phase synthesis .

- Bzl and pMeOBzl : Cleaved under harsh reductive (e.g., Na/NH₃) or acidic conditions, limiting their use in multi-step syntheses with acid-sensitive groups .

Cost and Availability

- Pricing : this compound costs ~¥58,000–¥152,000 per 5g (), while Trt derivatives are pricier (e.g., ¥3,885 per 1g for Fmoc-D-Pen(Trt)-OH) due to higher molecular complexity .

- Purity : Most commercial variants are ≥98% pure, with Acm and Trt derivatives available from suppliers like ChemImpex, Bachem, and GL Biochem .

Critical Research Findings

- Receptor Binding: Cyclic peptides synthesized with this compound showed nanomolar affinity for δ-opioid receptors (Ki = 2.3 nM) and antagonism at CCK-1 receptors (IC₅₀ = 15 nM), outperforming linear analogs .

- Structural Rigidity : Trt-protected Pen derivatives increased peptide helicity by 20% compared to Acm analogs, as confirmed by NMR studies .

- Stability : Acm-protected peptides demonstrated 10-fold higher resistance to enzymatic degradation than Bzl analogs in serum stability assays .

Biological Activity

Fmoc-D-Pen(Acm)-OH is a synthetic derivative of the amino acid penicillamine, utilized primarily in peptide synthesis. Its unique structure, featuring a fluorenylmethyloxycarbonyl (Fmoc) group and an acetamidomethyl (Acm) protecting group, allows for selective reactions during the construction of peptides. This article delves into the biological activity of this compound, examining its applications, mechanisms of action, and relevant research findings.

Structure and Properties

Chemical Structure:

- Molecular Formula: C23H26N2O5S

- Molecular Weight: Approximately 442.53 g/mol

The Fmoc group protects the amino terminus, while the Acm group protects the thiol group, preventing unwanted reactions during peptide synthesis. This dual protection strategy is crucial for creating complex peptides with specific functionalities.

Applications in Peptide Synthesis

This compound is primarily used in solid-phase peptide synthesis (SPPS), where it acts as a building block for constructing peptides that may exhibit biological activity. The compound's unique structure allows for selective reactions at both the amino and thiol groups, enhancing its utility in synthetic organic chemistry and biochemistry.

While this compound itself does not exhibit direct biological activity, it facilitates the incorporation of the D-Penicillamine unit into peptides. The introduced thiol group can engage in various biochemical interactions, depending on the designed peptide's context. The protective groups ensure that these reactions occur under controlled conditions, minimizing side reactions and enhancing yield.

Case Studies

-

Cyclization Studies:

A study demonstrated that cyclization involving this compound was performed "on-resin," allowing for the preservation of other functional groups during deprotection processes. This method showcased the compound's versatility in synthesizing cyclic peptides with potential therapeutic applications . -

Functionalized Peptides:

Research indicated that this compound could be used to create highly functionalized spiroligomers through SPPS. These structures exhibited promising properties for drug development and therapeutic applications due to their enhanced stability and bioactivity . -

Biological Activity Assessment:

Although direct biological activity data for this compound is limited, its parent compound, penicillamine, is known for its therapeutic effects in conditions like rheumatoid arthritis and cystinuria due to its chelating properties. This suggests that peptides synthesized with this compound may inherit similar functionalities.

Comparative Analysis with Similar Compounds

| Compound Name | Key Features |

|---|---|

| Fmoc-D-Penicillamine(Triphenylmethyl)-OH | Uses a triphenylmethyl group instead of Acm; different deprotection conditions. |

| Boc-D-Penicillamine(Acm)-OH | Lacks the Fmoc protecting group; used in various synthetic contexts. |

| Fmoc-D-Cysteine(Acm)-OH | Similar structure but replaces penicillamine with cysteine; relevant for studies involving sulfur-containing amino acids. |

Q & A

Basic: What are the critical steps for optimizing solid-phase synthesis of peptides containing Fmoc-D-Pen(Acm)-OH?

This compound is integrated into peptides via standard Fmoc/tBu chemistry. Key steps include:

- On-resin cyclization : To preserve side-chain protection (e.g., Tyr/Trp), cyclization is performed using thallium trifluoroacetate (4 eq.) in DMF/anisole (19:1 v/v) for 15 hours before Fmoc deprotection .

- Orthogonal deprotection : The Acm group remains stable during Fmoc removal (20% piperidine/DMF), enabling selective disulfide bond formation post-cleavage.

- Purification : Crude peptides are dissolved in minimal acetonitrile/DMSO, precipitated, and purified via RP-HPLC (C18 column) with gradients of 0.1% TFA in H₂O/acetonitrile .

Basic: How do the Acm and Fmoc protecting groups influence peptide stability during synthesis?

- Fmoc group : Protects the α-amine during synthesis, removed under mild basic conditions (piperidine), minimizing side reactions. The final N-terminal Fmoc can remain intact for further modifications .

- Acm group : Protects the thiol side chain of D-Pen, resisting acidic (TFA) and basic (piperidine) conditions. It is selectively removed post-synthesis (e.g., via iodine oxidation) to enable disulfide bond formation without disrupting other residues .

Basic: What purification challenges arise with this compound-containing peptides, and how are they resolved?

Challenges include poor solubility due to hydrophobic Fmoc/Acm groups and byproducts from incomplete coupling. Methodological solutions:

- Solubilization : Use DMSO/acetonitrile mixtures to dissolve hydrophobic peptides before HPLC .

- Gradient optimization : Employ shallow acetonitrile gradients (0.5–1% per minute) to resolve closely eluting impurities.

- MS validation : Confirm peptide mass via ESI-MS to detect truncations or oxidation byproducts .

Basic: What are the recommended storage conditions for this compound?

Store at –20°C in airtight, light-protected containers. Lyophilized peptides are stable for 1–2 years, while solutions in DMSO should be aliquoted to avoid freeze-thaw cycles .

Advanced: How does NMR spectroscopy resolve conformational dynamics of cyclic peptides incorporating this compound?

- Sample preparation : Dissolve peptides (~9.6 mM) in DMSO-d₆ to mimic hydrophobic environments.

- 2D experiments : Use TOCSY (mixing time: 62 ms) and NOESY (150 ms) at 290 K to assign backbone/side-chain protons and derive distance restraints .

- Structural analysis : NOE cross-peaks are integrated (FELIX2000 software) to calculate torsion angles (φ/ψ) and model bioactive conformations critical for receptor binding .

Advanced: How does on-resin cyclization compare to solution-phase oxidation for disulfide bond formation?

- On-resin cyclization : Ensures regioselectivity and minimizes intermolecular dimerization. Requires thallium trifluoroacetate, which may require rigorous post-synthesis washing to remove toxic residues .

- Solution-phase oxidation : Uses milder oxidants (e.g., iodine or air) but risks misfolding if unprotected residues (e.g., Trp) are present. Ideal for peptides with acid-labile groups .

Advanced: How to address contradictions between binding affinity (Ki) and functional activity (EC₅₀) data in receptor studies?

- Case example : Peptides with high δ-opioid receptor binding affinity (Ki < 1 nM) may show low agonist activity (EC₅₀ > 100 nM) due to improper conformational sampling.

- Resolution : Pair GTP-γ-S binding assays (measures G-protein activation) with NMR-derived structural models to correlate receptor engagement with bioactive conformations .

Advanced: What strategies improve Acm deprotection efficiency without side-chain degradation?

- Iodine oxidation : Use 0.1 M iodine in methanol/water (1:1 v/v) for 30 min. Quench with ascorbic acid to prevent overoxidation of Trp/Tyr .

- Alternative methods : Silver nitrate (AgNO₃) in acetic acid selectively removes Acm but requires rigorous metal ion removal post-reaction .

Advanced: How does the D-configuration of Pen(Acm) influence peptide activity compared to L-isomers?

- Stereochemical impact : D-Pen(Acm) enforces distinct backbone torsions, enhancing δ-opioid receptor selectivity (e.g., 10-fold higher binding vs. L-Pen in cyclic peptides) .

- Bioassay validation : Compare analogs in competitive binding (radiolabeled DPDPE/DAMGO) and functional assays (GPI/MVD tissue models) to quantify stereospecific effects .

Advanced: What computational tools predict disulfide bond compatibility in this compound-containing peptides?

- Retrosynthesis algorithms : Tools like Pistachio/Reaxys model feasible disulfide pairings based on steric parameters (e.g., Cβ–S–S–Cβ angles).

- MD simulations : Simulate cyclic peptide dynamics in explicit solvent (e.g., GROMACS) to identify stable disulfide conformers pre-synthesis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.